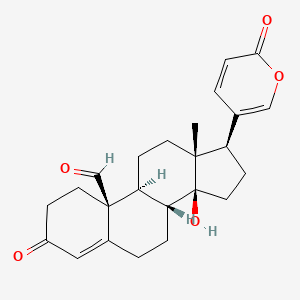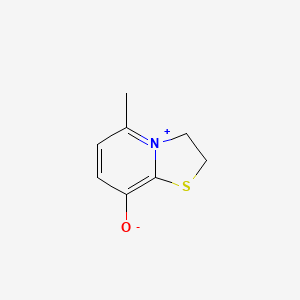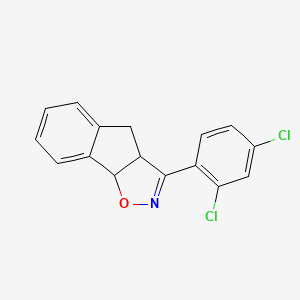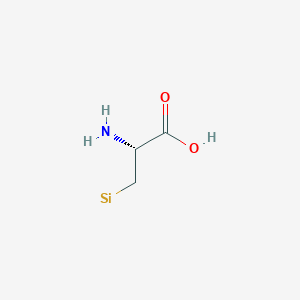![molecular formula C14H12N2O B14700379 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole CAS No. 18424-85-6](/img/structure/B14700379.png)
2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole is an organic compound with the molecular formula C14H12N2O This compound features a benzimidazole core substituted with a furan ring and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan-2-yl prop-1-en-2-yl intermediate, which is then cyclized with o-phenylenediamine to yield the final benzimidazole product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form the corresponding alkane.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity and thus reducing melanin synthesis . The compound’s structure allows it to interact with various residues in the enzyme’s active site, such as ASN260 and MET280, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives: These compounds share a similar furan-2-yl prop-2-en-1-one structure but differ in the substitution on the phenyl ring.
Furanic conjugated enones: These compounds have a furan ring conjugated with an enone group and are known for their antimicrobial activity.
Uniqueness
2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with a furan ring and a prop-1-en-2-yl group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Propriétés
Numéro CAS |
18424-85-6 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-[1-(furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C14H12N2O/c1-10(9-11-5-4-8-17-11)14-15-12-6-2-3-7-13(12)16-14/h2-9H,1H3,(H,15,16) |
Clé InChI |
KXIBBDZGGZGQLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CO1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)


![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)




![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)

